1-Bromo-5-methoxypentane
Overview
Description
1-Bromo-5-methoxypentane is a chemical compound that can be synthesized and utilized in various chemical reactions to produce a wide range of derivatives. This compound serves as an essential intermediate in organic synthesis, especially in the construction of complex molecules and heterocycles. The research focuses on novel synthetic routes, molecular structure analysis, and its reactivity and properties.
Synthesis Analysis
The synthesis of 1-Bromo-5-methoxypentane can involve multiple strategies, including the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into 2-[N-(arylmethyl)amino]pentanedinitriles, further leading to the synthesis of 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These reactions proceed via interesting mechanisms involving ring openings and migrations of double bonds (D’hooghe et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-Bromo-5-methoxypentane and its derivatives has been studied using various spectroscopic techniques, including NMR and X-ray diffraction. These studies reveal detailed insights into the compound's structural configuration and the nature of its molecular interactions, aiding in the understanding of its reactivity and properties.
Chemical Reactions and Properties
1-Bromo-5-methoxypentane participates in various chemical reactions, including nucleophilic substitutions and catalytic coupling, to produce a wide range of functionalized organic compounds. Its reactivity is explored in the synthesis of nonlinear chromophores, piperazines, diazocanes, and triazolylmethyl-pyrimidines, showcasing its versatility as a building block (Mittersteiner et al., 2019).
Scientific Research Applications
Field of Application: Organic Chemistry
1-Bromo-5-methoxypentane is used in the field of organic chemistry, particularly in the α-bromination reaction of carbonyl compounds .
Summary of the Application
The α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry. α-Brominated products derived from bromoacetophenone are important intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Methods of Application or Experimental Procedures
In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The focus was on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
Results or Outcomes
The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability. Furthermore, while reinforcing fundamental skills in chemistry experimentation among students, it enhances their scientific literacy levels and fosters innovation consciousness as well as practical aptitude .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-5-methoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-8-6-4-2-3-5-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZWCZXZKRRAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337387 | |
Record name | 1-Bromo-5-methoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-methoxypentane | |
CAS RN |
14155-86-3 | |
Record name | 1-Bromo-5-methoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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